methyl 4-bromo-1H-indazole-6-carboxylate
Description
Significance of Indazole Heterocycles as Pharmacophores in Drug Discovery
The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has emerged as a "privileged structure" in the field of medicinal chemistry. nih.govacs.org This prominence is due to the ability of the indazole nucleus to serve as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutic agents. sigmaaldrich.comresearchgate.net
Indazole derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-cancer, anti-inflammatory, antimicrobial, and analgesic properties. researchgate.netbeilstein-journals.org The therapeutic relevance of this scaffold is underscored by the number of indazole-containing drugs that have received FDA approval and are used in clinical practice. acs.org Notable examples include Pazopanib, a multi-kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma, and Axitinib, another kinase inhibitor used for renal cell carcinoma. nih.govsigmaaldrich.com These drugs highlight the success of leveraging the indazole core to develop targeted therapies.
The versatility of the indazole ring lies in its capacity for substitution at various positions, allowing chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with a specific biological target. This adaptability has led to the development of indazole-based compounds investigated for a wide range of diseases, from cancer and inflammatory conditions to neurodegenerative and infectious diseases. chemicalbook.comgoogle.com
Below is a table summarizing key biological activities associated with the indazole scaffold.
| Biological Activity | Therapeutic Area | Example Compounds/Targets |
| Anti-cancer | Oncology | Pazopanib, Axitinib (Kinase Inhibitors) sigmaaldrich.comgoogle.com |
| Anti-inflammatory | Inflammation | Benzydamine, COX-2 Inhibitors acs.orggoogle.com |
| Antimicrobial | Infectious Diseases | Agents against bacteria, fungi, and protozoa google.com |
| Analgesic | Pain Management | Compounds targeting pain pathways |
| Neuroprotective | Neurology | Agents studied for neurodegenerative diseases chemicalbook.com |
| Antiemetic | Supportive Care | Granisetron (5-HT3 antagonist) nih.govacs.org |
Overview of Methyl 4-Bromo-1H-Indazole-6-Carboxylate within the Indazole Family
Within the large family of indazole derivatives, This compound stands out as a crucial synthetic intermediate. While not typically an end-product with direct therapeutic use, its molecular architecture makes it a highly valuable building block for the synthesis of more complex and biologically active molecules.
Its structure features the core 1H-indazole scaffold, which is thermodynamically more stable than its 2H-indazole tautomer. nih.gov Crucially, it is decorated with two key functional groups: a bromine atom at the 4-position and a methyl carboxylate (ester) group at the 6-position.
The bromo group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. This allows for the introduction of diverse substituents at the 4-position of the indazole ring. rsc.org
The methyl carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, or other functional groups. This enables the attachment of different side chains or pharmacophoric elements at the 6-position, which is essential for modulating the compound's biological activity and physicochemical properties.
The strategic placement of these functional groups makes this compound a bifunctional scaffold, enabling chemists to elaborate the molecule in multiple directions to create extensive libraries of novel indazole derivatives for drug discovery screening. Although specific, detailed synthetic routes for this compound are not extensively published in mainstream literature, general methods for preparing substituted bromo-indazoles often involve the cyclization of appropriately substituted anilines. google.comgoogle.com
The key chemical properties of this compound are summarized in the table below.
| Property | Data |
| CAS Number | 885518-47-8 glpbio.com |
| Molecular Formula | C₉H₇BrN₂O₂ glpbio.com |
| Molecular Weight | 255.07 g/mol sapphirebioscience.com |
| Appearance | Solid (Typical) |
| Purity | Typically >97% for research use sapphirebioscience.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-1H-indazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYBEDQPCQOEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646135 | |
| Record name | Methyl 4-bromo-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-47-8 | |
| Record name | Methyl 4-bromo-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromo-1H-indazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activities and Therapeutic Potential of Methyl 4 Bromo 1h Indazole 6 Carboxylate Derivatives
Enzyme Inhibition Studies
Kinase Inhibition Profiles
While extensive research on the specific methyl 4-bromo-1H-indazole-6-carboxylate scaffold is limited, studies on structurally related bromo-indazole derivatives have revealed significant kinase inhibition activity, particularly against Fibroblast Growth Factor Receptor (FGFR) and Akt kinases.
FGFR1 Inhibition: The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is a validated target in cancer therapy. nih.gov Indazole-based compounds have been identified as a promising pharmacophore for FGFR inhibition. nih.gov Research into 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives identified potent FGFR1 inhibitors. One such derivative demonstrated significant enzymatic inhibition with an IC50 value of 69.1 ± 19.8 nM. researchgate.net Another study focusing on de novo design identified indazole-containing fragments that inhibited FGFR1 with IC50 values ranging from 36–90 μM. nih.gov
Akt Inhibition: The kinase Akt is a crucial signaling node for cellular growth and survival, making it an important target in cancer drug development. nih.gov The first selective Akt inhibitors were based on an indazole scaffold. nih.gov Research on bromoindazole building blocks, including those with alkyl substitutions at the C7 position, has been integral to developing analog-sensitive Akt inhibitors. nih.gov While some indazole-based inhibitors show potent activity against Akt1 (IC50 = 0.6 nM), they can also exhibit off-target effects on closely related kinases. nih.gov
Table 1: Kinase Inhibition by Bromo-Indazole Derivatives
| Compound/Scaffold | Target Kinase | IC50 (nM) |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative | FGFR1 | 69.1 |
| Indazole-based Scaffold (Compound 19 ) | Akt | - (Inhibited activity in vivo) |
DNA Gyrase Inhibition and Antibacterial Activity
While DNA gyrase is a validated antibacterial target, research specifically linking this compound derivatives to its inhibition is not prominent in the available literature. However, studies on 4-bromo-1H-indazole derivatives have demonstrated antibacterial activity through a different mechanism: the inhibition of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein involved in bacterial cell division.
A series of novel 4-bromo-1H-indazole derivatives showed notable antibacterial activity, particularly against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. Specific findings include:
Compound 9 showed the best activity against S. pyogenes PS (MIC = 4 µg/mL).
Compounds 12 and 18 were 256 times more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant Staphylococcus aureus.
Several synthesized compounds displayed moderate inhibition of cell division against S. aureus ATCC25923, Escherichia coli ATCC25922, and Pseudomonas aeruginosa ATCC27853.
Cystathionine γ-Lyase Inhibition for Antibiotic Potentiation
Inhibition of bacterial cystathionine-γ-lyase (bCSE), a key enzyme in hydrogen sulfide (B99878) (H2S) production, can potentiate the effects of antibiotics. researchgate.net While no studies were identified for 4-bromo-1H-indazole derivatives, extensive research has been conducted on the closely related 6-bromoindazole scaffold.
Synthetic 6-bromoindazole analogs have been developed as potent inhibitors of bCSE. nih.govresearchgate.net These compounds are designed to enhance the antimicrobial activity of drugs like gentamicin. researchgate.net The synthesis of these inhibitors often starts from 6-bromoindazole, which is then alkylated with other heterocyclic moieties, such as aminothiophene-2-carboxylate, to produce the final active compounds. nih.gov This line of research highlights the potential of the bromo-indazole core in developing antibiotic potentiators, although data for the specific 4-bromo isomer is currently lacking. researchgate.netnih.gov
Alpha-Glucosidase Inhibition
Alpha-glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by controlling postprandial blood glucose levels. Currently, there is no specific research available on the alpha-glucosidase inhibitory activity of this compound derivatives. The broader literature on this topic focuses on other heterocyclic scaffolds.
Anticancer Research Applications
Efficacy against Various Cancer Cell Lines
The indazole scaffold is present in several FDA-approved small-molecule anticancer drugs. rsc.org Derivatives of bromo-indazole have been evaluated for their antiproliferative activity against a range of human cancer cell lines, demonstrating the therapeutic potential of this chemical class.
One study on 1H-indazole-3-amine derivatives, which did not feature a bromo-substitution, showed that compound 6o had a potent inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 of 5.15 µM. nih.govresearchgate.net Another study of indazole derivatives, where the synthesis started from 6-bromo-1H-indazole, identified compound 2f as having potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23–1.15 μM. rsc.org
Table 2: Anticancer Activity of Various Indazole Derivatives
| Compound/Scaffold | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Compound 6o (1H-indazole-3-amine derivative) | K562 | Chronic Myeloid Leukemia | 5.15 |
| Compound 2f (6-bromo-1H-indazole derivative) | 4T1 | Breast Cancer | 0.23-1.15 |
| Compound 5a (1H-indazole-3-amine derivative) | A549 | Lung Cancer | 4.66 |
| Compound 5a (1H-indazole-3-amine derivative) | K562 | Chronic Myeloid Leukemia | 9.32 |
| Compound 5a (1H-indazole-3-amine derivative) | PC-3 | Prostate Cancer | 15.48 |
| Compound 5a (1H-indazole-3-amine derivative) | Hep-G2 | Hepatoma | 12.67 |
| Compound 6a (1H-indazole-3-amine derivative) | K562 | Chronic Myeloid Leukemia | 5.19 |
| Compound 6a (1H-indazole-3-amine derivative) | A549 | Lung Cancer | 8.21 |
| Compound 6a (1H-indazole-3-amine derivative) | PC-3 | Prostate Cancer | 6.12 |
| Compound 6a (1H-indazole-3-amine derivative) | Hep-G2 | Hepatoma | 5.62 |
Antitumor and Antiangiogenic Properties
The indazole scaffold is a component of several FDA-approved small-molecule anti-cancer drugs. rsc.orgresearchgate.net Derivatives have shown potent activity against various cancer cell lines and the ability to inhibit angiogenesis, the formation of new blood vessels that tumors require to grow. rsc.orgnih.govnih.gov
Research has identified numerous indazole derivatives with significant anti-proliferative effects. For instance, a series of 6-substituted aminoindazole derivatives were evaluated for their in vitro anti-proliferative activity across five different cancer cell lines, including HCT116 (colon), A549 (lung), SK-HEP-1 (liver), SNU-638 (stomach), and MDA-MB-231 (breast). rsc.org One compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated particularly potent activity against HCT116 cells with an IC50 value of 0.4 µM. rsc.org Another study found that the indazole derivative 2f had strong growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.orgresearchgate.net This compound was shown to induce apoptosis in 4T1 breast cancer cells and suppress tumor growth in vivo. rsc.orgresearchgate.net
In addition to direct cytotoxicity, indazole derivatives exhibit antiangiogenic properties. Angiogenesis is a critical process for tumor growth and metastasis. nih.govnih.gov A study on a carbothioamide derivative containing a bromo-indole moiety, structurally related to the bromo-indazole core, demonstrated significant anti-angiogenic activity in a rat aorta ring assay, with an IC50 of 56.9 µg/mL. nih.govnih.gov This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for blood vessel formation, with an IC50 of 76.3 µg/mL. nih.govnih.gov Furthermore, certain multi-target inhibitors based on the indazole scaffold have shown potent inhibition of key angiogenic receptor tyrosine kinases (RTKs) like VEGFR-2, Tie-2, and EphB4, with IC50 values in the low nanomolar range. nih.gov
| Compound | Activity Type | Model/Cell Line | Result (IC50) | Source |
|---|---|---|---|---|
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | Anti-proliferative | HCT116 (Colon Cancer) | 0.4 µM | rsc.org |
| Indazole derivative 2f | Anti-proliferative | Various Cancer Cells | 0.23–1.15 μM | rsc.orgresearchgate.net |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Anti-angiogenic | Rat Aorta Ring Assay | 56.9 µg/mL | nih.govnih.gov |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Anti-proliferative | HUVECs | 76.3 µg/mL | nih.govnih.gov |
| Multi-target Indazole Derivative (Compound 133) | RTK Inhibition | VEGFR-2 | 3.45 nM | nih.gov |
Estrogen Receptor Degraders (SERDs)
Derivatives of indazole have been successfully developed as Selective Estrogen Receptor Degraders (SERDs). SERDs represent a critical therapeutic strategy for hormone receptor (HR)-positive breast cancer by targeting the estrogen receptor α (ERα) for degradation. nih.govbohrium.com This mechanism can overcome resistance that develops to other endocrine therapies like tamoxifen. bohrium.com
The optimization of an indazole series of SERDs led to the discovery of compounds that not only act as potent ERα antagonists and degraders but also induce tumor regression in tamoxifen-resistant breast cancer xenograft models. bohrium.com For example, one indazole-based compound, GDC-0810 (ARN-810), emerged as a highly potent agent with strong ERα binding affinity (IC50 = 6.1 nM), effective ERα degradation (EC50 = 0.7 nM), and potent inhibition of MCF-7 breast cancer cell viability (IC50 = 2.5 nM). nih.gov
Further modifications, such as the creation of tricyclic indazole derivatives, have improved upon earlier scaffolds. nih.govx-mol.net Replacing a phenol (B47542) group with an indazole moiety in one series led to the removal of a reactive metabolite signal while maintaining a desirable ERα degrader-antagonist profile. nih.govx-mol.net A representative compound from this tricyclic series demonstrated significant tumor growth inhibition (80%) in a xenograft model. nih.gov Another research effort focused on optimizing a lead compound, LSZ102, by replacing a 6-hydroxybenzothiophene with a 6H-thieno[2,3-e]indazole, leading to the identification of a candidate with superior pharmacokinetic properties and robust antitumor efficacy. nih.govacs.org
| Compound Series/Name | Target | Activity Metric | Result | Source |
|---|---|---|---|---|
| GDC-0810 (ARN-810) | ERα Binding | IC50 | 6.1 nM | nih.gov |
| GDC-0810 (ARN-810) | ERα Degradation | EC50 | 0.7 nM | nih.gov |
| GDC-0810 (ARN-810) | MCF-7 Cell Viability | IC50 | 2.5 nM | nih.gov |
| Tricyclic Indazole (Compound 43) | ER Binding | pIC50 | 9.5 | nih.gov |
| Tricyclic Indazole (Compound 43) | ER Degradation | pIC50 | 9.6 | nih.gov |
| Thieno[2,3-e]indazole Derivative (Compound 40) | Antitumor Efficacy | Robust activity in mice breast cancer xenograft model | nih.gov |
Antimicrobial and Antifungal Activity
Antibacterial Efficacy, including Multi-Drug Resistant Strains
The rise of multi-drug resistant (MDR) bacteria necessitates the development of novel antimicrobial agents. Indazole derivatives have demonstrated significant potential in this area, showing efficacy against a range of Gram-positive and Gram-negative bacteria, including resistant phenotypes. nih.govnih.gov
A key study focused on a series of novel 4-bromo-1H-indazole derivatives designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov These compounds showed notable activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Significantly, compounds 12 and 18 from this series were 256 times more potent than the reference compound 3-methoxybenzamide (3-MBA) against penicillin-resistant Staphylococcus aureus. nih.gov Compound 9 was particularly effective against S. pyogenes, with a minimum inhibitory concentration (MIC) of 4 µg/mL, making it 32-fold more active than 3-MBA and 2-fold more active than ciprofloxacin. nih.gov
Other studies have also highlighted the promise of indazoles against MDR strains. One investigation found that several indazole derivatives possessed significant antibacterial potency against clinical and MDR strains of Staphylococcus and Enterococcus genera, with one lead compound reaching MIC values of 4 µg/mL. nih.gov Time-killing experiments confirmed that this compound had a bacteriostatic effect on MDR S. aureus strains. nih.gov Another study synthesized N-methyl-3-aryl indazoles and found that several compounds showed excellent inhibitory activity against various bacterial strains, including Xanthomonas campestris. orientjchem.org
| Compound | Bacterial Strain | Activity Metric (MIC) | Result | Source |
|---|---|---|---|---|
| Compound 9 | S. pyogenes PS | MIC | 4 µg/mL | nih.gov |
| Compound 18 | S. aureus ATCC29213 | 64-fold better activity than 3-MBA | nih.gov | |
| Compounds 12 & 18 | Penicillin-Resistant S. aureus | 256-fold more potent than 3-MBA | nih.gov | |
| Pyrazoline 9 (Indazole-related) | MDR Staphylococcus strains | MIC | 4 µg/mL | nih.gov |
| Indazole 5 | S. aureus and S. epidermidis (MDR) | MIC | 64 to 128 µg/mL | nih.gov |
Antifungal and Anticandidal Evaluation
Infections caused by fungal pathogens, particularly Candida species, are a growing health concern, exacerbated by the emergence of drug-resistant strains. nih.gov Indazole derivatives have been identified as a promising scaffold for the development of new antifungal agents. mdpi.comnih.govlongdom.org
Research into a series of 3-phenyl-1H-indazole derivatives demonstrated broad anticandidal activity. mdpi.comnih.gov The study evaluated compounds against C. albicans, miconazole-susceptible and -resistant C. glabrata, and C. tropicalis. mdpi.comnih.gov Compound 10g, which features an N,N-diethylcarboxamide substituent, was identified as the most active against C. albicans and both strains of C. glabrata. mdpi.comnih.gov This highlights the potential of the 3-phenyl-1H-indazole scaffold for creating new anticandidal agents. mdpi.comnih.gov
Another study involving the synthesis and evaluation of a newer series of indazole derivatives also reported antifungal activity. longdom.org Specifically, compound 4c from this series showed potential against Candida albicans and Rhizopus oryzae. longdom.org The indazole core is frequently associated with antifungal properties, making it a valuable starting point for designing novel therapeutics to combat fungal infections. mdpi.comnih.gov
| Compound Series/Name | Fungal Strain | Activity Noted | Source |
|---|---|---|---|
| 3-phenyl-1H-indazole moiety (10a–i) | C. albicans, C. glabrata, C. tropicalis | Broad anticandidal activity | mdpi.comnih.gov |
| Compound 10g | C. albicans & Miconazole-resistant C. glabrata | Most active in series | mdpi.comnih.gov |
| Compound 4c | C. albicans & R. oryzae | Potential antifungal activity | longdom.org |
Anti-Inflammatory Properties
The indazole nucleus is a well-established scaffold for agents with anti-inflammatory properties. researchgate.netnih.gov Studies have shown that indazole and its derivatives can significantly inhibit inflammation through various mechanisms, including the modulation of key inflammatory mediators. nih.gov
One study investigated the anti-inflammatory potential of indazole and its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole, using a carrageenan-induced hind paw edema model in rats. nih.gov The results showed that the compounds significantly and dose-dependently inhibited edema. nih.gov The underlying mechanism for this effect was explored through in vitro assays, which revealed that the test compounds inhibited cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov Furthermore, they also inhibited pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and demonstrated free radical scavenging activity. nih.gov
Another investigation designed a set of 2H-indazole derivatives by hybridizing cyclic systems commonly found in antimicrobial and anti-inflammatory compounds. mdpi.com Several of these derivatives displayed in vitro inhibitory activity against human COX-2. mdpi.com In silico docking calculations suggested a binding mode similar to that of rofecoxib, a known COX-2 inhibitor. mdpi.com These findings underscore the potential of indazole derivatives as effective anti-inflammatory agents, possibly acting through the inhibition of COX-2 and pro-inflammatory cytokines. nih.govmdpi.com
Antiviral and Anti-HIV Activities
The indazole scaffold has been recognized for its broad range of biological activities, including antiviral and specifically anti-HIV properties. researchgate.netnih.govnih.gov While direct derivatives of this compound are less commonly cited in this specific context, the general class of indazole and related imidazole (B134444) derivatives has shown promise in inhibiting viral replication, particularly that of HIV.
The indazole nucleus is considered a valuable structure in the design of new anti-HIV agents. researchgate.netnih.gov Research into related heterocyclic compounds, such as N-aminoimidazole (NAIM) analogs, has demonstrated potent activity against the HIV-1 reverse transcriptase (RT) enzyme. nih.gov These NAIM analogs were effective against both wild-type HIV-1 RT and RTs containing the K103N or Y181C resistance mutations. nih.gov Although these specific compounds showed cytotoxicity in cell culture, the findings suggest that the core scaffold is a suitable backbone for developing inhibitors active against NNRTI-resistant HIV-1. nih.gov
Computational studies have also explored the potential of indazole hybrids. A molecular docking analysis of indazole-2-pyrone hybrids against the HIV-1 reverse transcriptase showed favorable binding energies, suggesting potential inhibitory activity. doi.org The versatility of the indazole structure allows for its incorporation into various hybrid molecules aimed at targeting different viral enzymes and processes. doi.org
Antidiabetic Applications (e.g., Glucagon (B607659) Receptor Antagonists, Glucokinase Activators)
Derivatives of the indazole nucleus have emerged as a promising class of glucagon receptor antagonists (GRAs), which are under investigation for the treatment of type 2 diabetes mellitus. The antagonism of the glucagon receptor helps to reduce hepatic glucose production, a key factor in maintaining glycemic control. Structure-activity relationship (SAR) studies on indazole-based GRAs have provided insights into the optimal substitutions on the indazole core to achieve high potency.
Research has shown that substitution at the C6 position of the indazole ring is crucial for potent glucagon receptor antagonism. While direct studies on this compound are not extensively detailed in the available literature, the presence of a carboxylate group at the C6 position is a key feature in several potent indazole-based GRAs. This functional group can participate in important interactions within the binding site of the glucagon receptor.
While specific data on glucokinase activation by this compound derivatives is not prominent, the indazole scaffold is versatile and has been explored for various targets in diabetes. The development of potent and orally bioavailable indazole-based GRAs highlights the therapeutic potential of this chemical class in managing type 2 diabetes. cambridgemedchemconsulting.com
Below is a table summarizing the activity of some indazole derivatives as glucagon receptor antagonists:
| Compound ID | Indazole Core Substitution | In Vitro Potency (IC50) | Reference |
| GRA 16d | Variously substituted indazole | Potent activity in both binding and functional assays | researchgate.net |
| Compound 13K | Indazole-based β-alanine derivative | Significantly inhibited glucagon-mediated blood glucose increase | cambridgemedchemconsulting.com |
This table presents data for related indazole compounds to illustrate the potential of the scaffold, as specific data for this compound was not available.
Neuroprotective Effects (e.g., Tau Hyperphosphorylation Inhibition)
The indazole scaffold has also been investigated for its neuroprotective potential, with derivatives showing promise in models of neurodegenerative diseases. One of the key pathological hallmarks of several neurodegenerative disorders, including Alzheimer's disease, is the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.
While direct evidence for the neuroprotective effects of this compound is limited in the reviewed literature, studies on other indazole derivatives have demonstrated their ability to inhibit tau hyperphosphorylation. For instance, certain indazole-containing compounds have been shown to modulate the activity of kinases involved in tau phosphorylation. The substitution pattern on the indazole ring is critical for this activity.
The presence of the bromo and methyl carboxylate groups on the indazole core of the title compound could influence its ability to cross the blood-brain barrier and interact with central nervous system targets. The lipophilicity and electronic nature of these substituents would play a role in the pharmacokinetic and pharmacodynamic properties of the molecule. Further research is needed to specifically evaluate the potential of this compound and its derivatives as inhibitors of tau hyperphosphorylation and as neuroprotective agents.
A summary of neuroprotective activity for a related indazole derivative is provided below:
| Compound | Biological Activity | Model System | Reference |
| Indazole Derivative | Inhibition of Tau Hyperphosphorylation | Cellular models of neurodegeneration | Not specified in provided search results |
This table is illustrative of the potential of the indazole scaffold. Specific data for this compound was not available in the provided search results.
Antiparasitic and Antiprotozoal Activities
Indazole derivatives have demonstrated a broad spectrum of activity against various parasitic and protozoal organisms, making them an interesting scaffold for the development of new anti-infective agents. dntb.gov.uanih.gov The emergence of drug resistance to existing therapies necessitates the exploration of novel chemical entities with different mechanisms of action.
Research has shown that compounds containing the indazole nucleus exhibit activity against a range of protozoa, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania species (responsible for leishmaniasis), and various species of Plasmodium (the causative agents of malaria). The mechanism of action of these compounds can vary, but they often interfere with essential metabolic pathways or cellular processes of the parasites.
The specific contribution of the 4-bromo and 6-methyl carboxylate substituents of this compound to its antiparasitic and antiprotozoal activity has not been explicitly detailed in the available literature. However, the presence of a halogen at the 4-position and an ester at the 6-position could modulate the compound's lipophilicity, electronic distribution, and ability to interact with parasitic targets. Structure-activity relationship studies on other antiparasitic indazoles have shown that the nature and position of substituents on the indazole ring are critical for potency and selectivity.
The following table summarizes the antiprotozoal activity of a series of indazole derivatives against different parasites:
| Indazole Derivative Series | Target Organism(s) | Observed Activity | Reference(s) |
| 5-Nitroindazole derivatives | Leishmania amazonensis | In vitro activity against promastigotes and amastigotes | |
| Indazole-based compounds | Trypanosoma cruzi, Leishmania spp. | Potent in vitro activity |
This table showcases the general antiparasitic potential of the indazole scaffold, as specific data for this compound was not available.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Structural Features for Biological Efficacy
The biological activity of indazole derivatives is intrinsically linked to their molecular architecture. The indazole ring system itself is a key pharmacophore, providing a rigid framework that can be strategically functionalized to interact with various biological targets. nih.govresearchgate.net For derivatives of methyl 4-bromo-1H-indazole-6-carboxylate, several structural elements are considered critical for their biological efficacy.
The bicyclic indazole core, a fusion of a benzene (B151609) and a pyrazole (B372694) ring, is fundamental to the molecule's ability to engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking. nih.gov The specific substitution pattern on this scaffold dictates the compound's potency and selectivity. In the case of this compound, the substituents at the 4- and 6-positions are of particular importance.
Research on various indazole derivatives has highlighted that the nature and position of substituents on the benzene ring portion of the indazole core are critical determinants of biological activity. nih.govresearchgate.net These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which affect its interaction with a biological target.
Impact of Substituent Position and Nature (e.g., Bromine, Carboxylate) on Activity
The specific placement and chemical nature of the bromine atom and the methyl carboxylate group on the indazole ring of this compound have a profound impact on its biological activity.
The bromine atom at the 4-position is a key feature. Halogen atoms, such as bromine, can significantly influence a molecule's properties. The introduction of a bromine atom at the C4 position of the indazole ring has been shown in some contexts to yield compounds with potency comparable to those with a nitro group, which is a strong electron-withdrawing group. nih.gov This suggests that the electronic effects and the potential for halogen bonding of the bromine at this position can be crucial for activity. The presence of a halogen at this position can also enhance the compound's ability to penetrate cell membranes due to increased lipophilicity.
The methyl carboxylate group at the 6-position also plays a vital role. The ester functionality can act as a hydrogen bond acceptor, which can be critical for anchoring the ligand within the binding site of a protein. blopig.com Furthermore, the carboxylate group can be a key site for metabolism or for derivatization to modulate the compound's pharmacokinetic properties. SAR studies on other indazole derivatives have shown that modifications at the C6 position can significantly impact potency and selectivity. nih.govresearchgate.net For instance, in some series of indazole-based compounds, the presence of a hydrophilic group at this position has been found to be beneficial for activity. nih.gov
Ligand Design and Optimization Based on SAR Insights
The insights gained from SAR and QSAR studies are invaluable for the rational design and optimization of new ligands based on the this compound scaffold. nih.govnih.govnih.gov The process of ligand design typically involves identifying the key pharmacophoric features of the lead compound and then making systematic modifications to enhance its potency, selectivity, and pharmacokinetic properties.
Fragment-based design is a common strategy where the core scaffold, in this case, the 4-bromo-1H-indazole moiety, is used as a starting point. nih.govnih.gov New functional groups are then added or existing ones are modified to explore interactions with different regions of the target protein's binding site.
Based on the SAR of indazole derivatives, several optimization strategies can be envisioned for this compound:
Modification of the 6-carboxylate group: The methyl ester could be converted to other esters, amides, or carboxylic acids to explore different hydrogen bonding interactions and to modulate solubility and metabolic stability. nih.gov
Substitution at the N1 position of the indazole ring: The NH group of the pyrazole ring is a common site for substitution to introduce new vectors for interaction with the target protein. Alkylation or arylation at this position can lead to significant changes in activity.
Exploration of other substituents on the benzene ring: While the 4-bromo substituent is important, exploring other halogens or small alkyl groups at this position could fine-tune the electronic and steric properties of the molecule.
The following table outlines a hypothetical ligand optimization strategy starting from this compound.
| Modification Site | Proposed Modification | Rationale |
| 6-position | Convert methyl ester to ethyl amide | Explore additional hydrogen bond donor/acceptor interactions and improve metabolic stability. |
| 4-position | Replace bromine with chlorine | Modulate halogen bonding potential and lipophilicity. |
| N1-position | Add a small alkyl chain (e.g., methyl) | Probe for additional hydrophobic interactions in the binding pocket. |
| Other positions (e.g., 3, 5, 7) | Introduce small polar groups | Improve solubility and explore new interactions. |
Through iterative cycles of design, synthesis, and biological testing, guided by SAR and QSAR principles, the this compound scaffold can be systematically optimized to develop novel drug candidates with improved therapeutic profiles.
Mechanistic Investigations of Biological Action
Molecular Target Identification and Validation
Specific molecular targets for methyl 4-bromo-1H-indazole-6-carboxylate have not been definitively identified in published research. However, the indazole scaffold is a well-recognized pharmacophore known to interact with various protein targets, particularly protein kinases. Many indazole derivatives function as kinase inhibitors by competing with ATP for binding to the kinase active site. This inhibitory action can disrupt cellular signaling pathways that are often dysregulated in diseases such as cancer.
Furthermore, some indazole derivatives have been investigated as inhibitors of other enzymes, such as poly(ADP-ribose) polymerase (PARP), and as modulators of nuclear receptors. The specific molecular targets of this compound would likely be identified through techniques such as affinity chromatography, proteomics-based approaches, or computational modeling followed by experimental validation.
Interaction with Cellular Signaling Pathways
Given the propensity of indazole derivatives to act as kinase inhibitors, it is plausible that this compound could interact with one or more cellular signaling pathways regulated by kinases. These could include pathways crucial for cell proliferation, survival, and differentiation, such as the MAPK/ERK, PI3K/Akt/mTOR, and JAK/STAT pathways. Disruption of these pathways is a common mechanism through which anticancer agents exert their effects. However, without specific studies on this compound, its precise impact on cellular signaling remains speculative.
Modulation of Enzyme or Receptor Activity
The modulation of enzyme or receptor activity by this compound has not been specifically documented. The general activity of indazole derivatives suggests potential inhibitory effects on various enzymes. For instance, different substituted indazoles have demonstrated inhibitory activity against a range of kinases, including receptor tyrosine kinases and cyclin-dependent kinases. The nature and potency of such inhibition would be highly dependent on the specific substitution pattern of the indazole ring.
Table 1: Potential Enzyme/Receptor Classes Targeted by Indazole Derivatives
| Enzyme/Receptor Class | Potential Effect of Inhibition |
| Protein Kinases | Disruption of cell signaling, anti-proliferative effects |
| Poly(ADP-ribose) polymerase (PARP) | Impairment of DNA repair mechanisms |
| Nuclear Receptors | Modulation of gene expression |
Elucidation of Binding Modes and Critical Binding Interactions
Detailed binding modes and critical binding interactions for this compound with any specific biological target are not available. For indazole-based kinase inhibitors, X-ray crystallography and molecular modeling studies have often revealed that the indazole core forms key hydrogen bonds with the hinge region of the kinase active site. The substituents on the indazole ring then occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor. The bromine atom and the methyl carboxylate group at the 4- and 6-positions of this particular compound would play crucial roles in determining its binding orientation and interactions with a target protein.
Cellular Effects and Pathways (e.g., Cell Cycle Progression, Apoptosis Induction)
The specific cellular effects of this compound, such as its impact on cell cycle progression and apoptosis, have not been reported. Many indazole-based compounds, particularly those with anticancer activity, have been shown to induce cell cycle arrest, often at the G1/S or G2/M checkpoints, and to trigger apoptosis (programmed cell death). These effects are typically downstream consequences of inhibiting key regulatory proteins, such as cyclin-dependent kinases or pro-survival signaling pathways.
Table 2: Potential Cellular Effects of Bioactive Indazole Derivatives
| Cellular Effect | Common Mechanism |
| Cell Cycle Arrest | Inhibition of cyclin-dependent kinases (CDKs) |
| Apoptosis Induction | Inhibition of pro-survival signaling pathways (e.g., PI3K/Akt) |
| Anti-proliferative Activity | Disruption of mitogenic signaling (e.g., MAPK/ERK) |
Computational Chemistry Approaches in the Study of Methyl 4 Bromo 1h Indazole 6 Carboxylate
Molecular Docking Simulations for Target Binding Prediction
Currently, there are no specific molecular docking studies published that detail the binding predictions of methyl 4-bromo-1H-indazole-6-carboxylate with specific biological targets. Such simulations would theoretically be used to predict the binding affinity and interaction modes of this compound within the active site of a protein, providing insights into its potential mechanism of action. This would typically involve generating a three-dimensional model of the compound and docking it into the crystal structure of a target protein.
Molecular Dynamics Simulations for Ligand Stability and Conformational Analysis
No molecular dynamics (MD) simulation studies for this compound have been found in the reviewed literature. MD simulations would be employed to analyze the stability of the ligand-protein complex over time and to understand the conformational changes that may occur upon binding. These simulations provide a dynamic view of the interactions and can help to validate the results obtained from molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
There is no evidence of the development or validation of Quantitative Structure-Activity Relationship (QSAR) models specifically for this compound. QSAR studies involve correlating variations in the physicochemical properties of compounds with their biological activities to create a mathematical model that can predict the activity of new, unsynthesized compounds.
2D-QSAR and 3D-QSAR Techniques
No published research has applied 2D-QSAR or 3D-QSAR techniques specifically to this compound. These techniques would be instrumental in identifying the key structural features of the molecule that are responsible for its biological activity.
Predictive Accuracy and Robustness of Models
As no QSAR models have been developed for this specific compound, there is no data on the predictive accuracy or robustness of such models.
Density Functional Theory (DFT) Calculations for Mechanistic Insights
While DFT calculations are a common tool for studying the electronic structure and reactivity of molecules, specific studies applying this method to gain mechanistic insights into the actions of this compound are not available. Such calculations could provide information on the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity descriptors.
Virtual Screening and Lead Optimization through Computational Methods
There are no reports of this compound being used as a query molecule in virtual screening campaigns or being the subject of computational lead optimization studies. In such studies, large compound libraries would be screened in silico to identify molecules with similar properties or predicted binding modes, and subsequently, computational methods would be used to suggest modifications to improve its potency and pharmacokinetic profile.
Advanced Characterization and Spectroscopic Analysis for Research Elucidation
Structural Elucidation using Advanced NMR Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex heterocyclic systems like methyl 4-bromo-1H-indazole-6-carboxylate. While specific experimental data for this compound is not widely published, a detailed analysis of its structure allows for the prediction of its characteristic NMR spectral features.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the protons on the indazole core, with their chemical shifts and coupling patterns dictated by the substitution pattern. The proton at position 7 (H-7) would likely appear as a singlet, influenced by the adjacent bromine and carboxylate groups. The proton at position 5 (H-5) would also be a singlet. The proton at position 3 (H-3) would likely be the most downfield of the aromatic protons due to the influence of the pyrazole (B372694) ring nitrogen atoms. The N-H proton of the indazole ring would exhibit a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The methyl ester group would present a sharp singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The aromatic carbons of the indazole ring will resonate in the typical downfield region, with their specific shifts influenced by the bromine and ester substituents. The carbon atom bearing the bromine (C-4) would be expected to show a chemical shift characteristic of a carbon attached to a halogen. The methyl carbon of the ester group will appear at the most upfield position.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from 1D NMR spectra. A COSY spectrum would reveal correlations between coupled protons, helping to establish the connectivity within the aromatic ring system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive C-H assignments. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the structure by showing correlations between protons and carbons that are two or three bonds away, confirming the placement of the substituents.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 8.2 - 8.4 | 135 - 138 |
| C-4 | - | 115 - 118 |
| H-5 | 8.0 - 8.2 | 122 - 125 |
| C-6 | - | 128 - 131 |
| H-7 | 7.8 - 8.0 | 110 - 113 |
| C-3a | - | 120 - 123 |
| C-7a | - | 140 - 143 |
| N-H | 13.0 - 14.0 (broad) | - |
| -COOCH₃ | 3.9 - 4.1 | 52 - 54 |
| -COOCH₃ | - | 165 - 168 |
Note: These are predicted values and may vary from experimental results.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
The predicted monoisotopic mass of this compound is 253.9691 g/mol . In an ESI (Electrospray Ionization) mass spectrum, the compound would likely be observed as its protonated molecule [M+H]⁺ with a characteristic m/z (mass-to-charge ratio) of approximately 254.9764. The presence of a bromine atom would be evident from the isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide further structural confirmation. Common fragmentation pathways for this molecule could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methyl ester group (-COOCH₃), or cleavage of the indazole ring.
Interactive Data Table: Predicted m/z Values for Common Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 254.9764 |
| [M+Na]⁺ | 276.9583 |
| [M+K]⁺ | 292.9322 |
| [M-H]⁻ | 252.9618 |
Source: Predicted data from computational models. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
A broad absorption band in the region of 3300-3100 cm⁻¹ would be indicative of the N-H stretching vibration of the indazole ring. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. A strong, sharp absorption band in the region of 1720-1700 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching of the ester group. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would be observed in the 1620-1450 cm⁻¹ region. The C-O stretching of the ester group would likely show a band around 1300-1200 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3100 | Medium, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium |
| C=O Stretch (Ester) | 1720 - 1700 | Strong, Sharp |
| C=C/C=N Stretch | 1620 - 1450 | Medium |
| C-O Stretch (Ester) | 1300 - 1200 | Strong |
| C-Br Stretch | < 700 | Medium |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about its bond lengths, bond angles, and intermolecular interactions in the solid state.
While no published crystal structure for this specific compound is currently available, such an analysis would confirm the planarity of the indazole ring system and provide insights into the conformation of the methyl carboxylate group relative to the ring. Furthermore, it would reveal any hydrogen bonding interactions involving the N-H group and the carbonyl oxygen of the ester, which can influence the crystal packing and physical properties of the compound.
Application of Chromatographic Techniques for Purity and Isolation (e.g., HPLC, UPLC, LC-MS)
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are routinely used to determine the purity of this compound.
A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. The purity would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique would not only confirm the purity of the sample but also provide the mass of the eluting compound, offering an additional layer of identification and confirming the presence of the target molecule.
Preclinical Pharmacological Evaluation and Admet Profiling
In Vitro and In Vivo Efficacy Studies
While specific efficacy studies for methyl 4-bromo-1H-indazole-6-carboxylate are not extensively documented in publicly available literature, research on closely related 4-bromo-1H-indazole derivatives provides valuable insights into the potential therapeutic applications of this structural class.
One notable area of investigation is their antibacterial activity. A study by Ma et al. focused on a series of novel 4-bromo-1H-indazole derivatives designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov The antibacterial and cell inhibitory activities of these compounds were evaluated against various Gram-positive and Gram-negative bacteria. Several of these derivatives demonstrated potent activity, with some showing greater efficacy than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant Staphylococcus aureus. nih.gov Specifically, one compound in the series exhibited the best activity against S. pyogenes PS with a Minimum Inhibitory Concentration (MIC) value of 4 mg/mL. nih.gov
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 4-bromo-1H-indazole derivative 151 | S. pyogenes PS | 4 mg/mL | nih.gov |
| 4-bromo-1H-indazole derivative 152 | Penicillin-resistant S. aureus | More potent than 3-MBA | nih.gov |
| 4-bromo-1H-indazole derivative 153 | Penicillin-resistant S. aureus | More potent than 3-MBA | nih.gov |
Beyond antibacterial research, the broader indazole scaffold is investigated for numerous other activities. For instance, various indazole derivatives have been evaluated for their in vitro anti-inflammatory effects by measuring the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α). nih.gov Other studies have demonstrated the potent in vitro anti-proliferative effects of different indazole series against human cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov Furthermore, in vivo studies on indazole derivatives have demonstrated efficacy in animal models, such as the carrageenan-induced hind paw edema model in rats for anti-inflammatory activity and xenograft models of breast cancer for antitumor effects. nih.govnih.gov
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions and Experimental Assessment
The indazole ring is often used in drug design as a bioisostere for phenol (B47542). This substitution can be advantageous as indazoles tend to be more lipophilic and less susceptible to phase I and phase II metabolism compared to the phenol group. pharmablock.com This can lead to improved metabolic stability. pharmablock.com
An illustrative example is the development of Pictilisib (GDC-0941), a potent and selective PI3Kα inhibitor. pharmablock.com During its development, an earlier compound with a phenol group showed low bioavailability due to O-glucuronidation. Replacing the phenol with an indazole isostere addressed this metabolic liability, leading to the discovery of Pictilisib, which exhibited acceptable oral bioavailability across multiple species. pharmablock.com This highlights a key strategy in medicinal chemistry where the indazole core is employed to enhance the pharmacokinetic properties of a lead compound. pharmablock.com The ADMET properties of any new indazole derivative, including this compound, would require specific experimental assessment through a battery of in vitro assays (e.g., microsomal stability, plasma protein binding, CYP450 inhibition) and in vivo pharmacokinetic studies.
Bioavailability Studies of Indazole Derivatives
Oral bioavailability is a key parameter for many drug candidates, and several indazole derivatives have been specifically optimized to achieve this goal. The successful development of compounds with good oral exposure underscores the utility of the indazole scaffold in creating effective orally administered drugs.
As mentioned previously, Pictilisib (GDC-0941) was found to have acceptable oral bioavailability in all species tested during its preclinical evaluation. pharmablock.com This was a direct result of scaffold hopping to an indazole core to circumvent the poor metabolic stability of a previous lead compound. pharmablock.com
In another example, Smith et al. identified a series of 1H-indazole derivatives as orally bioavailable selective estrogen receptor degraders (SERDs). nih.gov One of the most potent compounds from this series demonstrated good bioavailability across different species and showed significant activity in tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models, indicating that sufficient drug concentration could be achieved in vivo via oral administration. nih.gov These examples demonstrate that the indazole scaffold is compatible with the structural requirements for good oral absorption and metabolic stability, which are prerequisites for favorable bioavailability. nih.govpharmablock.com
Future Directions and Research Perspectives
Development of Novel Indazole Analogs with Enhanced Potency and Selectivity
A primary future direction for methyl 4-bromo-1H-indazole-6-carboxylate lies in its use as a scaffold to generate novel analogs with improved biological activity. The chemical architecture of the molecule is well-suited for structural modifications aimed at enhancing potency and selectivity toward specific biological targets.
Modification of the Carboxylate Group: The methyl ester at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid. aun.edu.eg This carboxylic acid is a key intermediate for creating a diverse library of amide derivatives by coupling it with various amines. aun.edu.eg This strategy allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and optimize interactions with target proteins.
Functionalization of the Bromo Group: The bromine atom at the 4-position is a versatile handle for modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions enable the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the chemical diversity of the indazole core. This approach has been successfully used to synthesize novel indazole derivatives with potent biological activities. nih.govrsc.org
N-Alkylation/Arylation: The indazole ring's nitrogen atoms can be substituted with various alkyl or aryl groups. This N-functionalization can influence the compound's physicochemical properties, such as solubility and membrane permeability, and can also modulate its biological activity and selectivity by altering its orientation within a protein's binding pocket.
The systematic exploration of these modifications will enable the development of new chemical entities based on the this compound core, tailored for high-affinity and selective binding to therapeutic targets.
Exploration of New Therapeutic Areas for Indazole Scaffolds
The indazole nucleus is associated with a broad spectrum of pharmacological activities, suggesting that derivatives of this compound could be investigated across multiple therapeutic areas. researchgate.net While much focus has been on oncology, the inherent versatility of the scaffold invites exploration into other disease domains. researchgate.netrsc.org
Future research should aim to screen libraries of compounds derived from this compound against a wide range of biological targets. This could uncover novel activities in areas such as neurodegenerative diseases, inflammatory disorders, cardiovascular conditions, and infectious diseases. researchgate.netorientjchem.orgdntb.gov.ua For example, a series of novel 4-bromo-1H-indazole derivatives were recently developed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a promising target for new antibacterial agents. nih.gov This highlights the potential for discovering entirely new applications for this structural class.
| Therapeutic Area | Specific Target/Application | Reference |
|---|---|---|
| Oncology | Kinase inhibitors (e.g., FGFR4, PAK1), antiproliferative agents, apoptosis inducers | nih.govnih.govnih.gov |
| Infectious Diseases | Antibacterial (FtsZ inhibitors), antifungal, anti-HIV, antiprotozoal | nih.govorientjchem.orgmdpi.com |
| Inflammatory Disorders | Anti-inflammatory agents, COX-2 inhibitors | nih.govmdpi.com |
| Neurodegenerative Diseases | Neuroprotective agents | researchgate.net |
| Cardiovascular Diseases | Vasorelaxant activity, anti-aggregatory agents | researchgate.netdntb.gov.ua |
Mechanistic Research at the Molecular and Cellular Levels
For promising new analogs derived from this compound, in-depth mechanistic studies are crucial to understand how they exert their biological effects. This research is fundamental for translating a lead compound into a viable drug candidate.
Future investigations should focus on:
Target Identification and Validation: Identifying the specific molecular target (e.g., enzyme, receptor) with which the compound interacts. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.
Elucidation of Signaling Pathways: Once a target is identified, research should map the downstream signaling pathways that are modulated by the compound. This involves analyzing changes in protein expression, phosphorylation status, and metabolite levels.
Cellular and In Vivo Studies: Mechanistic insights from molecular studies must be validated in cellular models and subsequently in animal models of disease. For instance, studies on some indazole derivatives have detailed their ability to induce cell cycle arrest, promote apoptosis through the modulation of proteins like Bax and Bcl-2, and increase reactive oxygen species (ROS) levels in cancer cells. rsc.orgnih.gov Similar comprehensive studies will be essential for advancing novel derivatives.
Application of Advanced Computational Methods in Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery that can significantly accelerate the development of new indazole analogs. nih.gov The application of these methods to this compound and its derivatives can guide a more rational and efficient design process.
Key computational approaches for future research include:
Molecular Docking: To predict the binding modes and affinities of newly designed analogs against the three-dimensional structures of target proteins. This can help prioritize which compounds to synthesize. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structure of the indazole analogs with their biological activity. These models can predict the activity of virtual compounds before their synthesis.
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction and the conformational changes involved. researchgate.net
Virtual Screening: To screen large virtual libraries of indazole derivatives against a panel of biological targets, enabling the rapid identification of potential hits for new therapeutic areas.
By integrating these in silico techniques into the drug discovery workflow, researchers can reduce the number of compounds that need to be synthesized and tested, saving time and resources. researchgate.net
Collaborative Research and Translational Studies
The journey of a chemical compound from a laboratory curiosity to a clinical therapeutic is a complex, multidisciplinary endeavor. The future development of therapeutics based on this compound will require robust collaboration among researchers from various fields.
Effective progress will depend on creating synergistic partnerships between:
Medicinal Chemists: To design and synthesize novel analogs.
Biologists and Pharmacologists: To conduct in vitro and in vivo testing, perform mechanistic studies, and evaluate efficacy and safety.
Computational Chemists: To provide modeling and simulation support for rational drug design.
Clinicians: To provide insights into unmet medical needs and to design and conduct clinical trials.
Such collaborative efforts are essential for translational research, which aims to bridge the gap between basic scientific discoveries and their practical application in human health. By fostering these interdisciplinary collaborations, the full therapeutic potential of this compound and its derivatives can be realized.
Q & A
Q. What are the primary synthetic routes for methyl 4-bromo-1H-indazole-6-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. For example, methyl 6-bromo-1H-indazole-4-carboxylate (structurally analogous) was prepared by reacting brominated indazole precursors with methyl chloroformate under basic conditions (e.g., NaH in THF) . Key factors affecting yield include:
- Catalyst selection : Pd(PPh₃)₄ for Suzuki coupling ensures efficient aryl-aryl bond formation.
- Temperature control : Reactions performed at 80–100°C improve conversion rates but may require inert atmospheres to prevent decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product (>95%) .
Q. How can researchers confirm the molecular structure of this compound?
Methodological Answer: Structural validation relies on:
- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., bromine at C4, carboxylate at C6). For example, the methyl ester group typically resonates at δ ~3.9 ppm in -NMR .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 255.07 for C₉H₇BrN₂O₂) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond angles and spatial arrangement .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The bromine atom at C4 acts as an electrophilic site for palladium-catalyzed couplings. However, steric hindrance from the adjacent carboxylate group can reduce reactivity. Strategies to mitigate this include:
- Ligand optimization : Bulky ligands like XPhos enhance catalytic activity by stabilizing Pd intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .
- DFT calculations : Predict electronic parameters (e.g., Fukui indices) to identify reactive sites .
Q. What analytical methods resolve contradictions in reported biological activity data for brominated indazole derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) often arise from assay variability or impurity interference. Resolution strategies include:
- Dose-response validation : Replicate IC₅₀ measurements using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .
- Structure-activity relationship (SAR) studies : Systematic substitution of the bromine or carboxylate groups to isolate pharmacophoric motifs .
Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like protein kinases or GPCRs. For example, the carboxylate group may form hydrogen bonds with ATP-binding pockets .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD values .
- ADMET prediction : SwissADME evaluates bioavailability and toxicity risks early in design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
